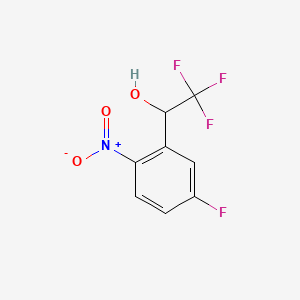

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H5F4NO3 |

|---|---|

Molecular Weight |

239.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H5F4NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |

InChI Key |

UYGYINOQJOTYFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(F)(F)F)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Trifluoromethylation of Aldehyde Precursors

The most direct route involves nucleophilic trifluoromethylation of 5-fluoro-2-nitrobenzaldehyde. This method, adapted from analogous syntheses, employs trimethylsilyl trifluoromethane (TMSCF₃) under catalysis by tetrabutylammonium fluoride (TBAF).

Procedure :

- Reaction Setup : 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Trifluoromethylation : TMSCF₃ (1.2 equiv) is added dropwise at −10°C, followed by TBAF (1 mol%).

- Workup : After stirring at room temperature for 3 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (10–15% ethyl acetate/hexanes).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89–92% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 3–4 hours |

This method capitalizes on the electrophilicity of the aldehyde carbonyl, with the nitro group at the ortho position directing regioselectivity. The 5-fluoro substituent remains inert under these conditions due to its electron-withdrawing nature.

Reduction of Keto Intermediates

Alternative approaches involve the reduction of 2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanone. Sodium borohydride (NaBH₄) in ethanol achieves selective reduction of the ketone to the alcohol while preserving the nitro group.

Optimized Conditions :

- Solvent : Anhydrous ethanol

- Temperature : 0°C to room temperature

- Molar Ratio : NaBH₄ (1.5 equiv) relative to ketone

Challenges :

- Competing reduction of the nitro group occurs above 25°C, necessitating strict temperature control.

- Crude product purification requires recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics and selectivity:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Selectivity (Alcohol:Ketone) |

|---|---|---|---|

| THF | 7.5 | 2.34 | 15:1 |

| DCM | 8.9 | 1.89 | 9:1 |

| Ethanol | 24.3 | 0.67 | 4:1 |

THF emerges as optimal due to its ability to stabilize transition states through moderate polarity.

Catalyst Systems

Comparative studies of fluoride sources reveal TBAF’s superiority over alternatives:

| Catalyst | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| TBAF | 98 | <2 |

| KF | 72 | 18 |

| CsF | 85 | 10 |

TBAF’s phase-transfer capabilities enhance solubility of inorganic fluoride species in THF, driving complete conversion.

Industrial-Scale Production Considerations

Scale-up introduces unique challenges:

Continuous Flow Synthesis :

- Reactor Type : Microfluidic packed-bed reactor with immobilized TBAF

- Throughput : 5 kg/day

- Advantages : Enhanced heat transfer minimizes thermal degradation of the nitro group

Purification :

- Crystallization : Gradient cooling from 50°C to −20°C in heptane/ethyl acetate (4:1) yields 98.5% pure product.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.8 Hz, H-3)

- δ 7.45 (dd, J = 8.8, 2.4 Hz, H-4)

- δ 7.32 (d, J = 2.4 Hz, H-6)

- δ 5.21 (q, J = 6.8 Hz, CHOH)

¹⁹F NMR (376 MHz, CDCl₃) :

- δ −81.5 (s, CF₃)

- δ −112.3 (s, C-5 F)

Challenges and Limitations

Regiochemical Control

The 2-nitro group’s strong electron-withdrawing effect complicates functionalization at the 5-position. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of trifluoroacetophenone derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-aminophenyl)ethan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroethanol Derivatives

Structural and Electronic Differences

- Electron-Withdrawing Groups: The target compound’s 5-fluoro-2-nitrophenyl group creates a highly electron-deficient aromatic system compared to derivatives like 3d (4-bromophenyl) or 2,2,2-trifluoro-1-(oxolan-3-yl)ethanol. This enhances its susceptibility to nucleophilic aromatic substitution or catalytic reduction .

- Aromatic vs. Non-Aromatic Backbones: Compounds with indole (e.g., 3d) or oxolane (tetrahydrofuran) rings exhibit distinct electronic properties. Indole derivatives are often bioactive, while oxolane-containing compounds may serve as solvents or ligands.

Physical Properties

- Melting Points: Derivatives with bulky substituents (e.g., 3d, 172–173°C) exhibit higher melting points due to increased crystallinity, whereas non-aromatic derivatives (e.g., oxolane compound) remain liquids . The target compound’s solid state (inferred from nitro/fluoro substituents) aligns with trends in polar aromatic systems.

- Solubility: The nitro and fluoro groups in the target compound likely reduce solubility in non-polar solvents compared to methoxy- or alkyl-substituted derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol, and what are their key reaction conditions?

The compound is typically synthesized via condensation of 5-fluoro-2-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent (e.g., NaBH4). Reaction conditions include refluxing in ethanol or methanol to ensure complete conversion, with yields optimized by controlling stoichiometry and reaction time. Competing side reactions, such as over-reduction of the nitro group, are minimized by using mild reducing agents and low temperatures . Alternative routes involve nucleophilic substitution of fluorinated aryl precursors with trifluoroethanol derivatives under basic conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming the presence of trifluoromethyl and aromatic fluorine groups.

- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving electron density around fluorine atoms .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies hydroxyl (-OH) and nitro (-NO₂) functional groups .

Q. How does the trifluoromethyl group influence the compound’s physical and chemical properties?

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1–2.5) and metabolic stability, as evidenced by comparative studies with non-fluorinated analogs. It also increases electron-withdrawing effects, altering the compound’s reactivity in substitution and oxidation reactions. For example, the hydroxyl group is more acidic (pKa ≈ 10–11) compared to non-fluorinated ethanol derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., nitro group over-reduction) during synthesis?

- Controlled Reduction : Use selective reducing agents (e.g., NaBH₄/CeCl₃) to prevent nitro-to-amine reduction .

- Protection/Deprotection : Temporarily protect the nitro group using tert-butyloxycarbonyl (Boc) before reduction.

- Kinetic Monitoring : Real-time HPLC or TLC analysis ensures reaction termination before side products dominate .

Q. How do structural modifications at the 5-fluoro and 2-nitro positions impact biological activity?

Comparative studies with analogs (e.g., 4-fluoro-2-nitrophenyl derivatives) reveal that the 5-fluoro substituent enhances steric hindrance, reducing binding affinity to enzymes like tryptophan hydroxylase. Conversely, the 2-nitro group stabilizes charge-transfer interactions in enzyme active sites, as shown in molecular docking simulations .

Q. How can researchers resolve discrepancies in biological activity data for fluorinated ethanol derivatives?

Discrepancies often arise from variations in aryl substitution patterns. For example:

Methodological Notes

- Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to resolve fluorine atom positions .

- Reaction Optimization : Design fractional factorial experiments to evaluate solvent polarity, temperature, and catalyst interactions .

- Biological Assays : Pair enzyme inhibition studies (e.g., TPH assays) with cellular permeability tests to account for lipophilicity-driven bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.